1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features a benzimidazole core linked to a pyridine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of 4-(chloromethyl)pyridine with 2-aminobenzimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene bridge, where halogenation or alkylation can occur.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of the benzimidazole or pyridine rings.
Reduction: Reduced forms of the benzimidazole or pyridine rings.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives: These compounds share a similar core structure and exhibit versatile applications in materials science and pharmaceuticals.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also feature a pyridine ring and are known for their biological activities, including anti-fibrosis and anti-cancer properties.
Uniqueness: 1-(Pyridin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific structural configuration, which allows for distinct interactions with molecular targets and the formation of unique coordination complexes. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
3-(pyridin-4-ylmethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H11N3O/c17-13-15-11-3-1-2-4-12(11)16(13)9-10-5-7-14-8-6-10/h1-8H,9H2,(H,15,17) |
InChI Key |
FUFVZFFZGWWOLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CC3=CC=NC=C3 |
Origin of Product |
United States |
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